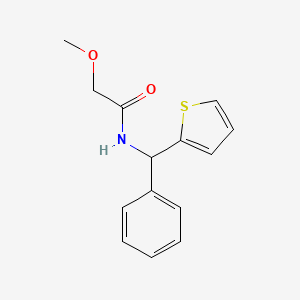

2-Methoxy-N-(phenyl(thiophen-2-yl)methyl)acetamide

Description

2-Methoxy-N-(phenyl(thiophen-2-yl)methyl)acetamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry . The presence of the thiophene ring in the structure of this compound contributes to its unique chemical and biological properties.

Properties

Molecular Formula |

C14H15NO2S |

|---|---|

Molecular Weight |

261.34 g/mol |

IUPAC Name |

2-methoxy-N-[phenyl(thiophen-2-yl)methyl]acetamide |

InChI |

InChI=1S/C14H15NO2S/c1-17-10-13(16)15-14(12-8-5-9-18-12)11-6-3-2-4-7-11/h2-9,14H,10H2,1H3,(H,15,16) |

InChI Key |

BDWDIDHRQAEVHK-UHFFFAOYSA-N |

Canonical SMILES |

COCC(=O)NC(C1=CC=CC=C1)C2=CC=CS2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Methoxy-N-(phenyl(thiophen-2-yl)methyl)acetamide can be achieved through various synthetic routes. One common method involves the reaction of thiophene-2-carbaldehyde with phenylacetic acid in the presence of a suitable catalyst to form the intermediate compound, which is then reacted with methoxyacetyl chloride to yield the final product . The reaction conditions typically involve the use of organic solvents such as dichloromethane or toluene, and the reactions are carried out under reflux conditions.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

2-Methoxy-N-(phenyl(thiophen-2-yl)methyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones, while reduction can yield thiol derivatives.

Scientific Research Applications

2-Methoxy-N-(phenyl(thiophen-2-yl)methyl)acetamide has several scientific research applications. In medicinal chemistry, it is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities . In material science, thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . Additionally, this compound is used in the synthesis of novel heterocyclic compounds with potential biological activities.

Mechanism of Action

The mechanism of action of 2-Methoxy-N-(phenyl(thiophen-2-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The thiophene ring in the compound can interact with various enzymes and receptors, leading to modulation of their activity. For example, thiophene derivatives have been shown to inhibit kinases, which are enzymes involved in cell signaling pathways . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

- Suprofen

- Articaine

- Tipepidine

- Tiquizium Bromide

- Timepidium Bromide

- Dorzolamide

- Tioconazole

- Citizolam

- Sertaconazole Nitrate

- Benocyclidine

Biological Activity

2-Methoxy-N-(phenyl(thiophen-2-yl)methyl)acetamide is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, focusing on its antioxidant, antibacterial, and anticancer properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHN\O

- Molecular Weight : 219.24 g/mol

The compound features a methoxy group, a phenyl group, and a thiophene moiety, which contribute to its diverse biological activity.

Antioxidant Activity

Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases. The antioxidant activity of this compound was evaluated using the ABTS radical cation decolorization assay.

Table 1: Antioxidant Activity Comparison

| Compound | % Inhibition | Reference |

|---|---|---|

| This compound | 62.0% | |

| Ascorbic Acid | 88.44% | |

| 3-Amino thiophene-2-carboxamide (7a) | 62.0% |

The results indicate that the compound exhibits significant antioxidant properties comparable to ascorbic acid, suggesting its potential for therapeutic applications in oxidative stress-related conditions.

Antibacterial Activity

The antibacterial efficacy of the compound was tested against various Gram-positive and Gram-negative bacteria. The results showed promising antibacterial activity.

Table 2: Antibacterial Activity

| Bacteria | Inhibition (%) | Reference |

|---|---|---|

| Staphylococcus aureus | 83.3% | |

| Bacillus subtilis | 82.6% | |

| Escherichia coli | 64.0% | |

| Pseudomonas aeruginosa | 86.9% |

The presence of the methoxy group and thiophene ring enhances the hydrophilicity and bioactivity of the compound, making it effective against these pathogenic strains.

Anticancer Activity

Recent studies have begun to explore the anticancer potential of thiophene derivatives, including this compound.

Case Study: Anticancer Efficacy

A study investigated the effects of various thiophene derivatives on cancer cell lines, revealing that compounds with similar structures exhibit reduced viability in multiple cancer types:

- Cell Lines Tested : Human leukemia, breast cancer (MCF7), and lung cancer (A549).

- Findings : Compounds demonstrated decreased cell viability up to 70%, indicating potential for further development as anticancer agents.

Molecular Docking Studies

To understand the interaction of this compound with biological targets, molecular docking studies were performed.

Table 3: Molecular Docking Results

These studies suggest strong binding interactions with specific proteins involved in key biological pathways, further supporting its potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.